molecular formula C22H26N4O3S2 B2765483 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide CAS No. 681156-87-6

4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B2765483
CAS No.: 681156-87-6
M. Wt: 458.6
InChI Key: VAJHNQZSLIIPLS-UHFFFAOYSA-N
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Description

4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide is a complex organic compound featuring a benzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a diethylbenzenesulfonamide group

Mechanism of Action

Target of Action

The compound, also known as 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-diethylbenzene-1-sulfonamide, has been found to have significant activity against Mycobacterium tuberculosis . It has also shown inhibitory effects against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes, which are key targets in the treatment of Alzheimer’s disease .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it inhibits AChE and MAO-B enzymes, which play a crucial role in neurotransmission . The compound’s interaction with flavin adenine dinucleotide (FAD) in the MAO-B enzyme active site is particularly noteworthy .

Biochemical Pathways

The compound affects several biochemical pathways. In the context of Alzheimer’s disease, it inhibits the aggregation of amyloid-beta (Aβ), a protein that forms plaques in the brains of patients . This action is part of a broader pathway involving cholinergic signaling, which is known to play a critical role in cognitive performance .

Pharmacokinetics

In silico studies suggest that the compound has strong interactions with the active sites of both ache and mao-b enzymes , which could influence its bioavailability.

Result of Action

The compound’s action results in molecular and cellular effects. For instance, it inhibits AChE and MAO-B enzymes, potentially slowing the progression of Alzheimer’s disease . It also inhibits the aggregation of Aβ, which could prevent the formation of plaques in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Bases: Triethylamine, pyridine.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Alkylated or acylated sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent due to its ability to modulate specific signaling pathways.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
  • 4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide

Uniqueness

Compared to similar compounds, 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide exhibits unique properties due to the presence of the diethyl groups on the sulfonamide, which can influence its lipophilicity and, consequently, its pharmacokinetic profile. This structural variation can lead to differences in biological activity and therapeutic potential.

Properties

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-3-26(4-2)31(28,29)18-11-9-17(10-12-18)21(27)24-13-15-25(16-14-24)22-23-19-7-5-6-8-20(19)30-22/h5-12H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJHNQZSLIIPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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